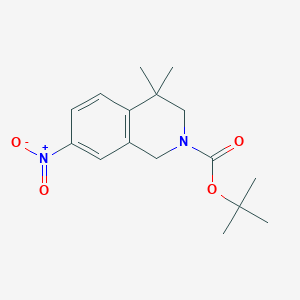

tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a tert-butyl carbamate group at position 2, a nitro substituent at position 7, and two methyl groups at position 3.

Properties

Molecular Formula |

C16H22N2O4 |

|---|---|

Molecular Weight |

306.36 g/mol |

IUPAC Name |

tert-butyl 4,4-dimethyl-7-nitro-1,3-dihydroisoquinoline-2-carboxylate |

InChI |

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(19)17-9-11-8-12(18(20)21)6-7-13(11)16(4,5)10-17/h6-8H,9-10H2,1-5H3 |

InChI Key |

WDLXNLZMAISUHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method involves the nitration of a suitable isoquinoline precursor followed by esterification. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of reactive chemicals and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Amino derivatives: Formed from the reduction of the nitro group.

Substituted isoquinolines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds related to isoquinoline derivatives exhibit anticancer properties. For instance, studies have shown that certain nitro-substituted isoquinolines can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the tert-butyl group enhances solubility and bioavailability, making it a promising candidate for further development in anticancer therapies .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. Isoquinoline derivatives are known to interact with neurotransmitter systems and may offer therapeutic potential for conditions like Alzheimer's disease. Preliminary studies suggest that tert-butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate can modulate neuroinflammation and oxidative stress in neuronal cells .

Organic Synthesis Applications

1. Synthetic Intermediate

this compound serves as a versatile intermediate in the synthesis of various complex organic molecules. Its structure allows for further functionalization through reactions such as nucleophilic substitution and reduction, making it valuable in synthetic organic chemistry .

2. Chiral Synthesis

The compound can be utilized in asymmetric synthesis processes due to the presence of chiral centers within its structure. This property is particularly beneficial for producing enantiomerically pure compounds that are essential in pharmaceuticals and agrochemicals .

Material Science Applications

1. Polymer Chemistry

Recent advancements have explored the incorporation of isoquinoline derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The tert-butyl group contributes to the hydrophobicity of the polymers, which can be advantageous in various industrial applications .

2. Photonic Devices

Research indicates that incorporating this compound into photonic devices can improve light absorption and emission characteristics due to its unique electronic structure. This application holds promise for developing advanced optoelectronic materials .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table compares tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (hypothetical) with structurally related compounds from the evidence:

*Calculated based on formula C₁₆H₂₃N₃O₄.

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The nitro group (7-NO₂) in the target compound contrasts with electron-donating groups like methoxy (7a, 7-MeOPh) or amino (7-NH₂, ). Nitro substituents enhance electrophilicity, making the compound more reactive in aromatic substitution reactions compared to bromo (5) or acetyl (7-acetyl) analogs .

- Synthetic Accessibility: High yields (e.g., 99% for 7-Br derivative, 5) are achieved via microwave-assisted synthesis or palladium-catalyzed couplings (e.g., Suzuki for 7-boronate ester, 6).

Biological Activity

tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 453560-80-0) is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₆H₂₂N₂O₄

- Molecular Weight : 306.36 g/mol

- Structural Characteristics : The compound features a nitro group and a tert-butyl ester, which may influence its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to tert-butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline derivatives exhibit various biological activities, including:

- Antitumor Activity : Some isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that structural modifications can enhance cytotoxic effects against specific cancer lines .

- Antimicrobial Properties : Isoquinoline derivatives are often explored for their antibacterial and antifungal activities. The presence of the nitro group is believed to contribute to these effects by interfering with microbial DNA synthesis .

Antitumor Activity

A study published in the Journal of Medicinal Chemistry identified several isoquinoline derivatives as potent inhibitors of tumor cell growth. The mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| tert-Butyl 4,4-dimethyl-7-nitro derivative | HeLa | 5.2 | Apoptosis induction |

| Similar derivative | MCF-7 | 3.8 | Cell cycle arrest |

Antimicrobial Activity

Research has demonstrated that certain isoquinoline derivatives possess significant antimicrobial properties. In vitro studies showed that these compounds effectively inhibited the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at the nitrogen and carbon positions significantly affect biological activity. For example, the introduction of bulky groups or electron-withdrawing groups such as nitro can enhance potency against specific targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : The compound can be synthesized via microwave-assisted reactions using tert-butyl carbamate derivatives and nitro-substituted dihydroisoquinoline precursors. Key steps include:

- Reagent Selection : Use of palladium catalysts (e.g., Pd(dppf)Cl₂) and boron-based reagents (e.g., bis(pinacolato)diboron) for cross-coupling reactions .

- Reaction Conditions : Microwave heating at 90–100°C in solvents like THF or DMSO, followed by purification via silica gel chromatography (eluent: hexane/ethyl acetate) .

- Yield Optimization : Reported yields range from 53% to 99%, depending on substituent reactivity and reaction time .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions. For example, tert-butyl groups show peaks at δ 1.4–1.6 ppm, while nitro groups influence aromatic proton shifts .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .

- Infrared Spectroscopy (FTIR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer :

- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the tert-butyl carbamate group.

- Avoid prolonged exposure to light or moisture, as nitro groups may degrade under UV or acidic conditions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is required if dust forms .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .

- Toxicity Mitigation : Acute toxicity (Category 4) necessitates immediate decontamination for skin/eye contact and medical consultation for inhalation .

Advanced Research Questions

Q. How do substituent modifications (e.g., nitro vs. fluoro groups) influence biological activity in related dihydroisoquinoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Nitro groups enhance electron-withdrawing effects, increasing binding affinity to bromodomains (e.g., BRD7/9). Fluorine substitutions may improve metabolic stability but reduce solubility .

- Experimental Design : Compare IC₅₀ values in kinase inhibition assays (e.g., Wee1 kinase) using analogs with varying substituents .

Q. How can contradictory data on reaction yields (e.g., 57% vs. 99%) be resolved in similar synthetic pathways?

- Methodological Answer :

- Parameter Optimization : Screen reaction variables (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). For example, higher Pd catalyst loads (5 mol%) improve yields in DMSO vs. THF .

- Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediate bottlenecks or side reactions .

Q. What catalytic mechanisms underlie the iridium-mediated amination of dihydroisoquinoline derivatives?

- Methodological Answer :

- Mechanistic Probes : Use deuterium labeling or radical traps to distinguish between oxidative addition vs. radical pathways.

- Computational Modeling : Density Functional Theory (DFT) calculations reveal transition states and regioselectivity in iridium-catalyzed C–N bond formation .

Q. What methodologies are used to study the compound’s pharmacokinetics and metabolite profiling?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes to identify phase I metabolites (e.g., nitro reduction to amine).

- LC-HRMS/MS : Detect metabolites with exact mass matching theoretical values (e.g., m/z 276.1897 for tert-butyl 7-amino derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.